molecular formula C5H5Tl B12062770 Thallium(I) cyclopentadienide, 97%

Thallium(I) cyclopentadienide, 97%

Cat. No.: B12062770
M. Wt: 269.48 g/mol
InChI Key: RKLJDPOVAWGBSD-UHFFFAOYSA-N
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Description

Thallium(I) cyclopentadienide, also known as cyclopentadienylthallium, is an organothallium compound with the chemical formula C₅H₅Tl. This light yellow solid is insoluble in most organic solvents but sublimes readily. It is used as a precursor to transition metal and main group cyclopentadienyl complexes, as well as organic cyclopentadiene derivatives .

Preparation Methods

Thallium(I) cyclopentadienide is typically prepared by the reaction of thallium(I) sulfate, sodium hydroxide, and cyclopentadiene. The reaction proceeds as follows :

[ \text{Tl}_2\text{SO}_4 + 2 \text{NaOH} \rightarrow 2 \text{TlOH} + \text{Na}_2\text{SO}_4 ] [ \text{TlOH} + \text{C}_5\text{H}_6 \rightarrow \text{TlC}_5\text{H}_5 + \text{H}_2\text{O} ]

The compound adopts a polymeric structure, consisting of infinite chains of bent metallocenes. Upon sublimation, the polymer cracks into monomers of C₅v symmetry .

Chemical Reactions Analysis

Thallium(I) cyclopentadienide undergoes various types of reactions, including:

Common reagents used in these reactions include thallium(I) sulfate, sodium hydroxide, and cyclopentadiene. Major products formed from these reactions are thallium cyclopentadienide and water .

Scientific Research Applications

Thallium(I) cyclopentadienide is used in various scientific research applications, including:

Mechanism of Action

The mechanism by which thallium(I) cyclopentadienide exerts its effects involves its ability to form stable complexes with transition metals and main group elements. These complexes can act as catalysts in various chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved include the formation of cyclopentadienyl complexes and the activation of carbon-hydrogen bonds .

Comparison with Similar Compounds

Thallium(I) cyclopentadienide is compared with other cyclopentadienyl transfer reagents such as cyclopentadienyl sodium, cyclopentadienyl magnesium bromide, and cyclopentadienyl magnesium. Compared to these compounds, thallium(I) cyclopentadienide is less air-sensitive and much less of a reducing agent . Similar compounds include:

Thallium(I) cyclopentadienide’s unique properties, such as its stability and lower reactivity, make it a valuable reagent in various chemical syntheses.

Properties

Molecular Formula

C5H5Tl

Molecular Weight

269.48 g/mol

InChI

InChI=1S/C5H5.Tl/c1-2-4-5-3-1;/h1-5H;

InChI Key

RKLJDPOVAWGBSD-UHFFFAOYSA-N

Canonical SMILES

C1=C[CH]C=C1.[Tl]

Origin of Product

United States

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